4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide
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Overview
Description
4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with amino and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide typically involves the following steps:
Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting amine is subjected to sulfonation using reagents like chlorosulfonic acid to introduce sulfonamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino compound.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
- 4-Amino-6-chloro-1,3-benzenedisulfonamide
- N,N’-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides
Uniqueness
4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of both amino and sulfonamide groups allows for a wide range of chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O4S2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-amino-1-N-(2,4-dimethylphenyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-9-3-6-13(10(2)7-9)17-23(20,21)11-4-5-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19) |
InChI Key |
ZCXWPHSZBSDOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N)C |
Origin of Product |
United States |
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